molecular formula C10H9N3O4S B11253542 2-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole

2-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole

Cat. No.: B11253542
M. Wt: 267.26 g/mol
InChI Key: MBWOZYWOCPKZRK-UHFFFAOYSA-N
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Description

2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a nitrobenzenesulfonyl group, and an imidazole ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE typically involves the reaction of 2-methylimidazole with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-1-(4-NITROBENZENESULFONYL)AZIRIDINE
  • 2-METHYL-1-(4-NITROBENZENESULFONYL)PYRROLE
  • 2-METHYL-1-(4-NITROBENZENESULFONYL)THIAZOLE

Uniqueness

Compared to similar compounds, 2-METHYL-1-(4-NITROBENZENESULFONYL)-1H-IMIDAZOLE is unique due to its imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

2-methyl-1-(4-nitrophenyl)sulfonylimidazole

InChI

InChI=1S/C10H9N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-7H,1H3

InChI Key

MBWOZYWOCPKZRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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